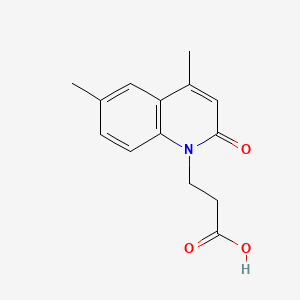
PhCONAcN2 PhCHO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “PhCONAcN2 PhCHO” is a combination of two distinct chemical entities: benzamide (PhCONH2) and benzaldehyde (PhCHO). Benzamide is an amide derivative of benzoic acid, while benzaldehyde is an aromatic aldehyde. Both compounds are significant in organic chemistry due to their versatile reactivity and wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Benzamide (PhCONH2)
From Benzoic Acid: Benzamide can be synthesized by reacting benzoic acid with ammonia or ammonium carbonate. The reaction typically occurs under heating conditions to facilitate the formation of the amide bond.
From Benzoyl Chloride: Another method involves the reaction of benzoyl chloride with ammonia or an amine. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
-
Benzaldehyde (PhCHO)
From Toluene: Benzaldehyde can be industrially produced by the partial oxidation of toluene using manganese dioxide or chromyl chloride
From Benzyl Alcohol: Another common method is the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or nitric acid.
化学反应分析
Types of Reactions
-
Oxidation
Benzaldehyde (PhCHO): Benzaldehyde can be oxidized to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Benzamide (PhCONH2): Benzamide can undergo oxidation to form benzoic acid under strong oxidizing conditions.
-
Reduction
Benzaldehyde (PhCHO): Benzaldehyde can be reduced to benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Benzamide (PhCONH2): Benzamide can be reduced to benzylamine using reducing agents like lithium aluminum hydride.
-
Substitution
Benzaldehyde (PhCHO): Benzaldehyde can undergo nucleophilic addition reactions with various nucleophiles, such as amines, to form imines.
Benzamide (PhCONH2): Benzamide can undergo substitution reactions with electrophiles, such as acyl chlorides, to form N-substituted benzamides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Major Products Formed
From Benzaldehyde: Benzoic acid, benzyl alcohol, imines.
From Benzamide: Benzoic acid, benzylamine, N-substituted benzamides.
科学研究应用
Chemistry
Synthesis of Fine Chemicals: Benzaldehyde is used as an intermediate in the synthesis of various fine chemicals, including fragrances and flavoring agents.
Catalysis: Benzamide derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology
Antimicrobial Agents: Benzamide derivatives have shown antimicrobial activity and are being studied for their potential use in pharmaceuticals.
Enzyme Inhibition: Benzaldehyde derivatives are used in research to study enzyme inhibition mechanisms.
Medicine
Pharmaceuticals: Benzamide derivatives are used in the synthesis of various pharmaceutical compounds, including antipsychotic and antiemetic drugs.
Drug Development: Benzaldehyde derivatives are being explored for their potential use in developing new therapeutic agents.
Industry
Polymer Production: Benzamide is used as a monomer in the production of certain polymers.
Dye Manufacturing: Benzaldehyde is used as an intermediate in the synthesis of dyes and pigments.
作用机制
Benzamide (PhCONH2)
Enzyme Inhibition: Benzamide derivatives inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: Some benzamide derivatives act as receptor antagonists, blocking the binding of endogenous ligands and modulating receptor activity.
Benzaldehyde (PhCHO)
Aldehyde Reactivity: Benzaldehyde reacts with nucleophiles, forming covalent adducts that can interfere with biological processes.
Oxidative Stress: Benzaldehyde can induce oxidative stress in cells by generating reactive oxygen species, leading to cellular damage and apoptosis.
相似化合物的比较
Similar Compounds
Benzyl Alcohol (PhCH2OH): Similar to benzaldehyde but with a hydroxyl group instead of an aldehyde group.
Benzoic Acid (PhCOOH): The oxidized form of benzaldehyde, containing a carboxyl group.
Benzylamine (PhCH2NH2): The reduced form of benzamide, containing an amine group.
Uniqueness
Benzamide: Unique due to its amide functional group, which imparts different reactivity and biological activity compared to other benzene derivatives.
Benzaldehyde: Unique due to its aldehyde functional group, which makes it highly reactive towards nucleophiles and useful in various synthetic applications.
属性
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(19-18-11-13-7-3-1-4-8-13)12-17-16(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,21)(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHFKCSNLMJUSE-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

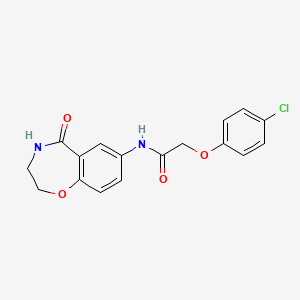



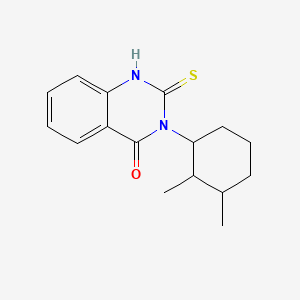
![ethyl 2-oxo-7-propan-2-yl-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2474040.png)
![2-Cyclobutyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2474042.png)
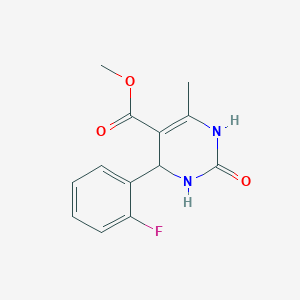
![2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2474046.png)
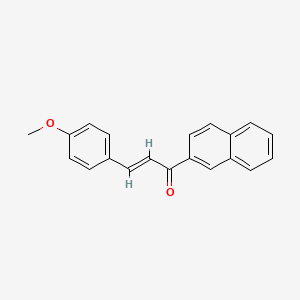
![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)
